(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts alkylation of fluorene with an appropriate alkyl halide.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.
Coupling Reaction: The fluorenyl group is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic addition reaction, typically using ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents like sodium borohydride.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyethyl group
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- (9H-Fluoren-9-yl)methyl (S)-2-(2-methoxyethyl)pyrrolidine-1-carboxylate
- (9H-Fluoren-9-yl)methyl (S)-2-(2-ethoxyethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its hydroxyethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and enables unique chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2/t15-/m0/s1 |
InChI Key |
VKDATHXGEFHLJK-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO |
Origin of Product |
United States |
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